molecular formula C6H11NaO7 B7799194 sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Cat. No.: B7799194
M. Wt: 218.14 g/mol
InChI Key: UPMFZISCCZSDND-JJKGCWMISA-M
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Description

The compound with the identifier “sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate” is known as Astragaloside IV. It is a triterpenoid saponin derived from the Astragalus membranaceus plant, commonly used in traditional Chinese medicine. Astragaloside IV is recognized for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Astragaloside IV can be synthesized through several chemical processes. One common method involves the extraction of the compound from the roots of Astragalus membranaceus using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate Astragaloside IV .

Industrial Production Methods

Industrial production of Astragaloside IV typically involves large-scale extraction from Astragalus membranaceus roots. The roots are dried, ground, and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity Astragaloside IV .

Chemical Reactions Analysis

Types of Reactions

Astragaloside IV undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Astragaloside IV, which may exhibit different pharmacological properties .

Scientific Research Applications

Astragaloside IV has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studies have shown its potential in modulating immune responses and protecting against oxidative stress.

    Medicine: Astragaloside IV is being investigated for its potential therapeutic effects in treating cardiovascular diseases, cancer, and diabetes.

    Industry: It is used in the formulation of dietary supplements and herbal medicines .

Mechanism of Action

Astragaloside IV exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Astragaloside I
  • Astragaloside II
  • Astragaloside III

Comparison

Astragaloside IV is unique among its analogs due to its higher bioavailability and stronger pharmacological effects. While Astragaloside I, II, and III also exhibit beneficial properties, Astragaloside IV is often preferred in research and therapeutic applications due to its superior efficacy .

Properties

IUPAC Name

sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMFZISCCZSDND-JJKGCWMISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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